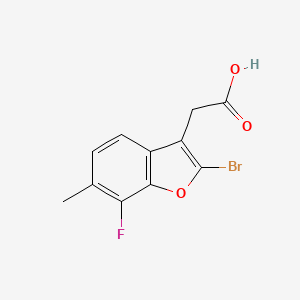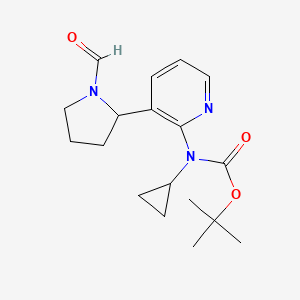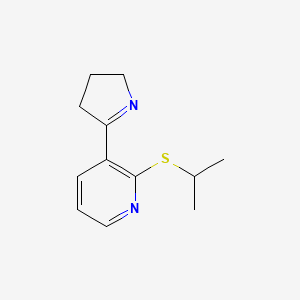
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H8BrFO3 and a molecular weight of 287.08 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring substituted with bromine, fluorine, and methyl groups. It is used in various research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves several steps, including the formation of the benzofuran ring and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a bromo-substituted benzofuran with a suitable acetic acid derivative.
Analyse Des Réactions Chimiques
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
2-(2-Bromo-7-fluoro-6-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-(2-Bromo-6-methylbenzofuran-3-yl)acetic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid:
2-(2-Bromo-7-fluoro-3-yl)acetic acid: Lacks the methyl substitution, which can impact its stability and reactivity.
The presence of bromine, fluorine, and methyl groups in this compound makes it unique and valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H8BrFO3 |
|---|---|
Poids moléculaire |
287.08 g/mol |
Nom IUPAC |
2-(2-bromo-7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H8BrFO3/c1-5-2-3-6-7(4-8(14)15)11(12)16-10(6)9(5)13/h2-3H,4H2,1H3,(H,14,15) |
Clé InChI |
QLQCWLNSKUCDKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=C(O2)Br)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11803846.png)

![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)



![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)





